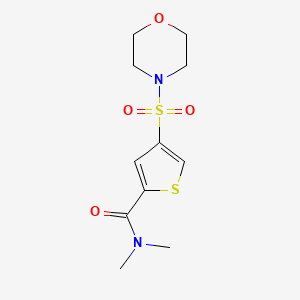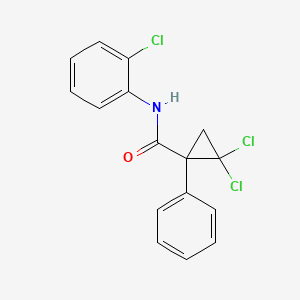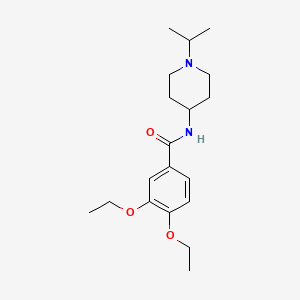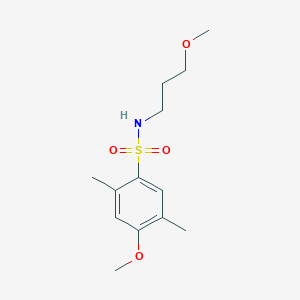![molecular formula C18H17NO3 B5141792 ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5141792.png)
ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate, also known as Curcumin analog 1, is a synthetic compound that has been developed as a potential anti-cancer agent. This compound is structurally similar to curcumin, a natural compound found in turmeric, which has been shown to have anti-inflammatory and anti-cancer properties.
作用機序
The exact mechanism of action of Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. This compound has also been shown to inhibit the activation of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various diseases, including cancer and autoimmune disorders. This compound has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One of the advantages of Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. This makes it easier to study its properties and potential applications. However, one of the limitations of this compound is that it has not been extensively studied in vivo, which means that its effects in living organisms are not well understood. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to test its effects.
将来の方向性
There are several future directions for the study of Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate. One direction is to further investigate its anti-cancer properties and potential applications in cancer therapy. This could involve studying its effects in vivo and testing its efficacy in animal models of cancer. Another direction is to investigate its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, future studies could focus on elucidating the exact mechanism of action of this compound, which could lead to the development of more effective anti-cancer agents.
合成法
The synthesis of Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate and benzaldehyde in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the final product. This synthesis method has been optimized to produce high yields of pure product.
科学的研究の応用
Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate has been studied for its potential anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
IUPAC Name |
ethyl 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-18(21)15-10-6-7-11-16(15)19-13-12-17(20)14-8-4-3-5-9-14/h3-13,19H,2H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNKJXLPKXNBHR-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2291143 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5141709.png)
![ethyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141712.png)
![dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B5141713.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B5141724.png)

![N-(2-{[amino(imino)methyl]amino}ethyl)-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide sulfate (2:1)](/img/structure/B5141751.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141754.png)
![5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5141757.png)

![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)

![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)

![2-[(1-heptyl-1H-benzimidazol-2-yl)amino]ethanol hydrobromide](/img/structure/B5141795.png)